molecular formula C8H4N2SSe B12526461 Thieno[3,2-e][2,1,3]benzoselenadiazole CAS No. 666714-77-8

Thieno[3,2-e][2,1,3]benzoselenadiazole

Cat. No.: B12526461
CAS No.: 666714-77-8
M. Wt: 239.17 g/mol
InChI Key: BXZVPSGTMNPQIU-UHFFFAOYSA-N
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Description

Thieno[3,2-e][2,1,3]benzoselenadiazole is a sophisticated fused heteroaromatic compound designed for advanced materials research, particularly in the field of organic electronics. This molecule integrates an electron-deficient benzoselenadiazole core with a thieno-fused structure, creating a strong acceptor unit ideal for constructing donor-acceptor (D-A) type conjugated polymers and small molecules . The selenium atom in the benzoselenadiazole unit is a key feature, as its larger size and reduced electronegativity compared to sulfur can lead to a narrower band gap, a bathochromic shift in absorption spectra, and enhanced interchain interactions through polarizable Se---Se contacts, which often result in higher charge carrier mobility in the resulting semiconducting materials . This compound serves as a critical building block for researchers developing next-generation organic electronic devices. Its primary research value lies in the synthesis of semiconducting polymers for use in organic photovoltaics (OPVs) to improve power conversion efficiencies , and in the creation of electrochromic materials that exhibit distinct color changes and high optical contrast . The rigid, planar structure of the fused ring system promotes extended π-conjugation and effective intermolecular π-π stacking, which are essential for efficient charge transport in devices like organic field-effect transistors (OFETs) . Researchers can utilize this acceptor unit to systematically tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of their polymers, optimizing the open-circuit voltage and overall performance of resulting devices . For specific optical, electrochemical, or device performance data of derivatives, please consult the technical data sheet or contact our product support team. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

666714-77-8

Molecular Formula

C8H4N2SSe

Molecular Weight

239.17 g/mol

IUPAC Name

thieno[2,3-g][2,1,3]benzoselenadiazole

InChI

InChI=1S/C8H4N2SSe/c1-2-7-5(3-4-11-7)8-6(1)9-12-10-8/h1-4H

InChI Key

BXZVPSGTMNPQIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=N[Se]N=C2C3=C1SC=C3

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for Core Synthesis ofmdpi.comnih.govresearchgate.netBenzoselenadiazole Precursors

The foundational step in producing polymers containing the thieno[3,2-e] nih.govmdpi.comresearchgate.netbenzoselenadiazole unit is the synthesis of its central building block, 2,1,3-benzoselenadiazole (B1677776). This is typically achieved through cyclization reactions involving aromatic diamines and a selenium source.

A primary and straightforward method for synthesizing the 2,1,3-benzoselenadiazole core is the condensation reaction between an ortho-phenylenediamine derivative and a selenium-containing reagent. mdpi.comyoutube.com This approach offers an efficient route to the fundamental heterocyclic structure.

One common protocol involves the reaction of o-phenylenediamine (B120857) with selenium dioxide (SeO₂). mdpi.com In a typical procedure, a solution of o-phenylenediamine in ethanol (B145695) is brought to reflux, followed by the addition of an aqueous solution of selenium dioxide. mdpi.com The reaction mixture is refluxed for a period of two hours to ensure complete cyclization. mdpi.com Following the reaction, the product is isolated, often yielding 2,1,3-benzoselenadiazole as a light brown solid with yields reported around 74%. mdpi.com

An alternative, yet similar, condensation uses seleninous acid (H₂SeO₃) as the selenium source. youtube.com The synthesis can be performed by dissolving o-phenylenediamine in dilute hydrochloric acid and subsequently adding an aqueous solution of seleninous acid, which leads to the immediate precipitation of the product. youtube.com After filtration, washing, and drying, 2,1,3-benzoselenadiazole can be obtained in crystalline form with yields reported at 62%. youtube.com

Table 1: Comparison of Condensation Reactions for 2,1,3-Benzoselenadiazole Synthesis

Selenium SourceStarting MaterialReported YieldReference
Selenium Dioxide (SeO₂)o-Phenylenediamine74% mdpi.com
Seleninous Acid (H₂SeO₃)o-Phenylenediamine62% youtube.com

While direct condensation is a common route, the derivatization of pre-existing heterocyclic systems provides an alternative strategy. In principle, the synthesis of a benzoselenadiazole core could be achieved through the nucleophilic aromatic substitution (SNAr) on a halo-substituted benzodiazole precursor. This strategy relies on the electron-withdrawing nature of the diazole ring to activate an adjacent halogen atom for displacement by a suitable selenium nucleophile.

This synthetic logic is well-established for other electron-deficient heterocyclic systems. For example, nucleophilic substitution reactions have been successfully performed on various electron-deficient halo-aromatics, including polyfluoroarenes and nitro-substituted haloarenes. nih.govbeilstein-journals.org Studies on benzo[1,2-d:4,5-d′]bis( nih.govmdpi.comresearchgate.netthiadiazole) have shown that bromine atoms on the benzene (B151609) ring are susceptible to substitution by amine nucleophiles, a reaction facilitated by the electron-deficient nature of the fused heterocyclic system. nih.gov These examples demonstrate that a halogen atom on an electron-poor aromatic or heteroaromatic ring can serve as an effective leaving group in SNAr reactions. nih.govresearchgate.net

Applying this principle, a hypothetical route to a substituted benzoselenadiazole would involve reacting a dihalo-substituted benzodiazole with a selenating agent, such as sodium selenide (B1212193) (Na₂Se). The strong electron-withdrawing character of the diazole moiety would facilitate the displacement of the halogens, leading to the formation of the selenadiazole ring. Although specific examples for the direct conversion of a halo-benzodiazole to a benzoselenadiazole via this method are not prominently documented in the searched literature, the underlying chemical principles are sound and widely applied in heterocyclic chemistry.

Functionalization and Derivatization Approaches for Thieno[3,2-e]mdpi.comnih.govresearchgate.netbenzoselenadiazole

Once the benzoselenadiazole core is synthesized and subsequently fused with thiophene (B33073) rings to form the thieno[3,2-e] nih.govmdpi.comresearchgate.netbenzoselenadiazole monomer, further derivatization is achieved through polymerization. Cross-coupling reactions are the predominant methods for constructing the final conjugated polymer chains.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille coupling, are powerful tools for forming the carbon-carbon bonds necessary to link aromatic monomers into a long polymer chain. These reactions are essential for creating high-molecular-weight conjugated polymers for electronic applications.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for synthesizing conjugated polymers. researchgate.netosti.gov It typically involves the reaction of a dihalo-aromatic monomer with an aryl-diboronic acid or diboronic ester monomer in the presence of a palladium catalyst and a base. rsc.orgnih.gov For the synthesis of polymers containing the thieno[3,2-e] nih.govmdpi.comresearchgate.netbenzoselenadiazole unit, a dibromo-functionalized derivative of this heterocycle would be reacted with a comonomer bearing two boronic acid or boronic ester groups.

While specific polymerization data for thieno[3,2-e] nih.govmdpi.comresearchgate.netbenzoselenadiazole are not detailed in the provided search results, extensive research on its close sulfur analogue, 2,1,3-benzothiadiazole (B189464), provides a clear precedent. For instance, the polymerization of 4,7-di(2-thienyl)-2,1,3-benzothiadiazole with 2,7-(9,9-dioctyl-fluorene)diboronic acid ester via Suzuki coupling yields high-molecular-weight polymers. mdpi.com The reaction conditions, catalyst systems (e.g., a Pd(0) source with phosphine (B1218219) ligands), and resulting polymer properties from these analogous systems are considered representative.

Table 2: Representative Suzuki Coupling Polymerization Data for an Analogous Benzothiadiazole-based Polymer

Comonomer 1 (Dihalide)Comonomer 2 (Diboronic Ester)Catalyst SystemResulting PolymerMolecular Weight (Mw)Reference
4,7-bis(5-bromo-thiophen-2-yl)-2,1,3-benzothiadiazole2,7-(9,9-dioctyl-fluorene)bis(pinacol boronate)Pd₂(dba)₃ / P(o-tol)₃ / Aliquat 336PFDTBT>20,000 g/mol mdpi.com

Note: This table presents data for a structurally similar polymer containing benzothiadiazole to illustrate the outcomes of the Suzuki coupling methodology.

The Stille coupling reaction provides another robust pathway for the synthesis of conjugated polymers by forming C-C bonds between an organostannane (organotin) and an organohalide, catalyzed by a palladium complex. researchgate.net In the context of thieno[3,2-e] nih.govmdpi.comresearchgate.netbenzoselenadiazole, this would typically involve the polymerization of a dibromo-monomer with a bis(trimethylstannyl)-functionalized comonomer.

The Stille reaction is known for its tolerance to a wide variety of functional groups and is effective in producing high-molecular-weight polymers. The choice of catalyst, ligands, and solvents can significantly influence the reaction outcome. researchgate.net As with Suzuki coupling, specific examples for the target selenium-containing heterocycle are scarce in the search results. However, the polymerization of related dibromo-heterocycles, such as 4,7-dibromo nih.govmdpi.comscispace.comselenadiazolo[3,4-c]pyridine, with thiophene-based distannanes has been successfully demonstrated, yielding materials for solar cell applications. researchgate.net The conditions and results from these studies serve as a valuable guide for the synthesis of thieno[3,2-e] nih.govmdpi.comresearchgate.netbenzoselenadiazole-based polymers.

Table 3: Representative Stille Coupling Polymerization Data for an Analogous Selenadiazolopyridine-based Polymer

Comonomer 1 (Dihalide)Comonomer 2 (Distannane)CatalystResulting Polymer YieldMolecular Weight (Mn)Reference
4,7-dibromo nih.govmdpi.comscispace.comselenadiazolo[3,4-c]pyridine2,5-bis(trimethylstannyl)thiophenePd(PPh₃)₄65%14 kDa researchgate.net

Note: This table presents data for a structurally similar polymer containing a selenadiazolopyridine core to illustrate the outcomes of the Stille coupling methodology.

Cross-Coupling Polymerization Techniques

Electrochemical Polymerization

Electrochemical polymerization, or electropolymerization, is a powerful technique for creating thin, uniform films of conjugated polymers directly onto an electrode surface. This method is particularly useful for applications in electrochromic devices and sensors. The process involves the in-situ polymerization of monomer units by applying an electrical potential. nih.gov

For donor-acceptor (D-A) type polymers, cyclic voltammetry (CV) is a common method to initiate and monitor the polymerization process. nih.gov During the CV scan, the potential is swept to the oxidation potential of the monomer, initiating radical cation formation and subsequent coupling between monomer units. nih.gov The growth of the polymer film can be observed by the increase in current with each successive CV cycle, indicating the deposition of a conductive, electroactive material on the electrode. nih.gov The resulting polymers can exhibit both p-type (oxidation) and n-type (reduction) doping behavior. acs.org The optoelectrochemical properties of polymers synthesized through this method are often comparable to those produced by chemical polymerization. researchgate.net

Table 1: Electrochemical Polymerization Characteristics of a Representative D-A Polymer Data extrapolated from analogous systems.

Property Observation Reference
Polymerization Method Cyclic Voltammetry (CV) nih.gov
Monomer Concentration Typically in the millimolar (mM) range in a suitable solvent with a supporting electrolyte. nih.gov
Working Electrode Glassy Carbon Electrode (GCE), Indium Tin Oxide (ITO) nih.gov
Polymer Film Appearance Formation of a colored, shiny metallic film on the electrode surface. nih.gov

| Structural Confirmation | Fourier-Transform Infrared (FTIR) spectroscopy can confirm the formation of new bonds (e.g., between carbazole (B46965) units in analogous systems). | nih.gov |

Microwave-Assisted Polymerization Techniques

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing conjugated polymers. researchgate.netnih.gov This technique significantly reduces reaction times compared to conventional heating methods by utilizing microwave irradiation to directly and uniformly heat the reaction mixture. For polymers based on thieno[3,2-e] nih.govchalmers.senih.govbenzoselenadiazole, microwave-assisted cross-coupling reactions, such as Suzuki or Stille polymerization, are particularly effective.

In a typical microwave-assisted Suzuki coupling, a di-bromo-functionalized monomer is reacted with a di-boronic acid or ester-functionalized comonomer in the presence of a palladium catalyst and a base. researchgate.netnih.gov These reactions can even be performed under solvent-free conditions, using a solid support like aluminum oxide, which enhances their environmental friendliness. researchgate.netnih.gov This method provides a rapid route to obtaining soluble thiophene-based oligomers and polymers with high yields in minutes rather than hours. researchgate.netnih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thiophene Oligomers Data from analogous thiophene systems.

Product Reaction Time (Microwave) Yield (Microwave) Reference
Quaterthiophene 6 minutes 65% researchgate.netnih.gov

| Quinquethiophene | 11 minutes | 74% | researchgate.netnih.gov |

Incorporation into Donor-Acceptor Architectures

The design of donor-acceptor (D-A) copolymers is a cornerstone strategy for tuning the optoelectronic properties of organic semiconductors. The 2,1,3-benzoselenadiazole unit is a well-established and effective electron acceptor. researchgate.netresearchgate.net When this acceptor is copolymerized with an electron-donating moiety, such as thiophene, thieno[3,2-b]thiophene (B52689), fluorene (B118485), or carbazole, the resulting D-A polymer exhibits a reduced bandgap due to intramolecular charge transfer (ICT) from the donor to the acceptor unit along the polymer backbone. researchgate.net

This D-A approach allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. nih.gov By selecting appropriate donor and acceptor units, polymers can be designed to have broad absorption spectra, making them highly suitable for applications in organic photovoltaics (OPVs) and other optoelectronic devices. researchgate.netmdpi.com For instance, copolymers of fluorene and di-2-thienyl-2,1,3-benzothiadiazole (a close sulfur analog) are used in photovoltaic devices as the active layer. mdpi.com

Side Chain Engineering and Substituent Effects

Side chain engineering is a critical tool for fine-tuning the physical and electronic properties of conjugated polymers without altering the conjugated backbone. nih.gov The choice of side chains attached to the polymer backbone can significantly influence solubility, processability, film morphology, and charge transport. nih.govresearchgate.net

Attaching flexible alkyl side chains is a common strategy to enhance the solubility of otherwise rigid conjugated polymers in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing. researchgate.net However, the length and branching of these side chains can also affect the intermolecular π-π stacking distance, which directly impacts charge carrier mobility. nih.gov For example, bulky or dendronized side chains can improve solubility but may disrupt the close packing of polymer chains, potentially reducing charge mobility while making the material mechanically softer. researchgate.net Conversely, polar side chains can be introduced to create mixed ionic-electronic conductors for bioelectronic applications, though this can sometimes lead to increased energetic disorder. rsc.org Therefore, a balance must be struck to optimize performance for a specific application.

Table 3: Effects of Side Chain Engineering on Polymer Properties

Property Affected Engineering Strategy Outcome Reference
Solubility Incorporate long, branched, or bulky (dendron) side chains. Increases solubility in organic solvents, enabling solution processing. nih.govresearchgate.net
Film Morphology Vary side chain length and branching. Alters π-π stacking distance and degree of crystallinity, affecting charge transport. nih.gov
Electronic Properties Introduce polar or electron-donating/withdrawing groups. Can modify HOMO/LUMO levels and introduce new functionalities like ionic conduction. rsc.org

| Mechanical Properties | Use bulky, flexible side chains. | Can result in softer, more flexible materials. | researchgate.net |

Fluorination Strategies for Modulating Electronic Structure

Fluorination of the conjugated backbone is a highly effective strategy for modulating the electronic structure of D-A polymers. nih.gov Introducing fluorine atoms, which are small and highly electronegative, onto the acceptor (benzoselenadiazole) or donor unit has several beneficial effects.

Primarily, fluorination lowers both the HOMO and LUMO energy levels of the polymer. nih.govrsc.org The lowering of the HOMO level can lead to improved air stability and a higher open-circuit voltage (Voc) in organic solar cells. nih.gov Furthermore, fluorination can have a synergistic effect when applied to both the donor and acceptor units, leading to even deeper energy levels. nih.gov This strategy can also promote stronger interchain interactions and a more ordered molecular packing in the solid state, which can enhance charge carrier mobility. nih.gov For example, copolymers containing a 5,6-difluorobenzo[c] nih.govchalmers.sersc.orgthiadiazole acceptor unit have demonstrated these improved properties. nih.gov

Table 4: Impact of Fluorination on Polymer Electronic Properties Data based on analogous fluorinated D-A polymers.

Polymer System Effect of Fluorination Resulting Property Change Reference
fBTAZT-fBDT Fluorine on both donor and acceptor units. Deeper HOMO/LUMO levels, stronger interchain interaction. nih.gov
TBFPF-BT Fluorine on the donor unit. HOMO = -5.28 eV, LUMO = -3.60 eV. rsc.org

| TBFPF-BO | Fluorine on the donor unit. | HOMO = -5.38 eV, LUMO = -3.69 eV. | rsc.org |

Purification and Isolation Protocols for Oligomeric and Polymeric Species

The purification of conjugated polymers is a critical step to ensure high performance in electronic devices, as impurities can act as charge traps and degrade device efficiency and stability. chalmers.se Common impurities include residual metal catalysts (e.g., palladium) from cross-coupling reactions and low molecular weight oligomers. chalmers.se

A standard purification procedure involves precipitating the crude polymer into a non-solvent, such as methanol (B129727), to remove highly soluble impurities. iastate.edu This is often followed by Soxhlet extraction, a continuous extraction/washing technique using a series of solvents. chalmers.se A typical Soxhlet sequence might involve washing with methanol to remove small molecules, followed by hexane (B92381) to remove oligomers, and finally extraction with a good solvent like chloroform (B151607) or toluene (B28343) to collect the desired high molecular weight polymer fraction. iastate.edu

For more precise separation based on molecular weight and to achieve lower dispersity, High-Performance Liquid Chromatography (HPLC) can be employed. chalmers.se HPLC has been shown to be superior to Soxhlet extraction in narrowing the molecular weight distribution and reducing palladium content in some conjugated polymers. chalmers.se Additionally, passing a solution of the polymer through a plug of silica (B1680970) gel or celite can be effective for removing residual catalyst. iastate.edu

Computational and Theoretical Investigations of Thieno 3,2 E 1 2 3 Benzoselenadiazole

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are essential for modeling the behavior of molecules at the electronic level. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly prominent in the study of conjugated organic materials.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. capes.gov.br It is employed to optimize molecular geometries, calculate orbital energies, and predict various electronic properties. For materials related to thieno[3,2-e] rsc.orgepa.govnih.govbenzoselenadiazole, DFT calculations are foundational. For instance, in studies of the analogous sulfur-containing compound, thieno[3,2-b] epa.govbenzothiophene, DFT has been used to explore the effects of different electron side groups on the electronic structure. capes.gov.br

The geometry of Cu(I) complexes involving the parent 2,1,3-benzoselenadiazole (B1677776) (BSeD) has been optimized through DFT calculations to understand their structural and electronic properties. mdpi.com Similarly, DFT is used to study the planarity of related donor-acceptor molecules, which is a critical factor for ensuring efficient intermolecular contacts and high charge carrier mobilities. nih.gov Theoretical studies on related benzothiadiazole derivatives often use the B3LYP functional with basis sets like 6-31G(d,p) to obtain optimized geometries and analyze electronic structures. researchgate.netnih.gov These computational approaches are directly applicable to thieno[3,2-e] rsc.orgepa.govnih.govbenzoselenadiazole to predict its ground-state properties and guide synthetic efforts.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules, such as electronic absorption and emission spectra. researchgate.net This method is crucial for understanding the optical behavior of materials.

In the study of a Cu(I) complex with 2,1,3-benzoselenadiazole, TD-DFT computations supported the analysis of its photoluminescent properties, predicting an emission at 710 nm and ascribing it to a metal-to-ligand charge transfer (³MLCT) process, which aligned with experimental data. mdpi.com For similar donor-acceptor systems based on thieno[3,2-b] epa.govbenzothiophene, TD-DFT is used to characterize their conjugational electronic structures and spectral properties for photovoltaic applications. capes.gov.brresearchgate.net TD-DFT calculations can elucidate the nature of electronic transitions; for example, in related molecules, the transition responsible for the main absorption maximum is often identified as the HOMO to LUMO transition. mdpi.com This methodology allows for the theoretical prediction of UV-vis absorption spectra, which can then be compared with experimental results to validate the computational model. nih.gov

Analysis of Electronic Structure and Orbital Energetics

The electronic structure, particularly the energy levels of the frontier molecular orbitals (HOMO and LUMO), dictates the optoelectronic properties of a conjugated molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electron-donating and electron-accepting capabilities of a molecule. The energy difference between them defines the electronic band gap.

In donor-acceptor copolymers incorporating 2,1,3-benzoselenadiazole, the HOMO and LUMO energy levels are critical for their performance in photovoltaic devices. epa.gov For example, a copolymer with a selenophene (B38918) π-bridge (PCz-DSeBSe) was found to have a deeper HOMO energy level (-5.36 eV) compared to its thiophene-bridged counterpart (-5.20 eV). epa.gov In theoretical studies of related 2,1,3-benzothiadiazole (B189464) derivatives, the HOMO energy level is often observed to be spread across the entire molecule, while the LUMO is localized on the electron-accepting benzothiadiazole moiety. nih.gov Investigations into various thieno-based compounds consistently use DFT to calculate HOMO and LUMO levels to understand how structural modifications influence these energies. capes.gov.brresearchgate.netnih.govmdpi.com

Calculated and Experimental HOMO/LUMO Levels for Related Compounds
Compound/PolymerHOMO (eV)LUMO (eV)MethodSource
PCz-DTBSe-5.20-3.31Experimental epa.gov
PCz-DSeBSe-5.36-3.54Experimental epa.gov
2a (benzothiadiazole derivative)-5.60-3.59Experimental nih.gov
2b (benzothiadiazole derivative)-5.76-3.48Experimental nih.gov
2c (benzothiadiazole derivative)-5.24-3.49Experimental nih.gov
2d (benzothiadiazole derivative)-5.86-3.48Experimental nih.gov

Band gap engineering involves strategically modifying the chemical structure of a molecule to tune its HOMO-LUMO gap, thereby controlling its absorption spectrum and electronic properties. The 2,1,3-benzoselenadiazole unit is a strong electron acceptor, and its incorporation into a π-conjugated system is a common strategy for creating low-band-gap materials. epa.gov

The replacement of a thiophene (B33073) π-bridge with a selenophene one in copolymers featuring the 2,1,3-benzoselenadiazole acceptor resulted in a smaller optical band gap (1.82 eV for the selenophene-bridged polymer versus 1.89 eV for the thiophene-bridged one). epa.gov This demonstrates how subtle changes in the molecular backbone can effectively tune the band gap. Theoretical calculations are instrumental in predicting these changes. For instance, studies on copolymers based on thiophene and thienopyrazine derivatives show that the band gap can be systematically tuned by adjusting the monomer composition and the geometric structure. rsc.org The fusion of a thieno[3,2-b]pyrrolo donor with a benzoselenadiazole acceptor is another effective strategy to induce a low band gap through covalent planarization. nih.gov DFT calculations consistently show that the introduction of strong acceptor units like benzoselenadiazole or its analogs leads to a significant decrease in the band gap. researchgate.net

Experimental and Theoretical Band Gaps for Related Polymers
PolymerOptical Band Gap (eV)Electrochemical Band Gap (eV)Source
PCz-DTBSe1.891.89 epa.gov
PCz-DSeBSe1.821.82 epa.gov
P(TBT-TT)1.621.51 researchgate.net

In donor-acceptor (D-A) type molecules, the connection of an electron-rich (donor) unit to an electron-deficient (acceptor) unit facilitates an intramolecular charge transfer (ICT) upon photoexcitation. The thieno[3,2-e] rsc.orgepa.govnih.govbenzoselenadiazole structure is a classic example of a D-A system, where the thiophene moiety can act as a donor and the benzoselenadiazole core is a potent acceptor.

This ICT character is a defining feature of such materials and is responsible for their broad absorption in the visible spectrum and their potential use in optoelectronics. researchgate.net The fusion of a dithienopyrrole donor with a benzoselenadiazole acceptor creates a planar structure that enhances ICT. nih.gov Theoretical studies on related benzothiadiazole derivatives confirm that the lowest energy electronic transition corresponds to a charge transfer from the HOMO, located on the donor and π-bridge, to the LUMO, localized on the acceptor unit. nih.gov This charge separation in the excited state is fundamental to the operation of organic photovoltaic devices. Computational methods like DFT and TD-DFT are used to visualize the frontier orbitals and quantify the extent of charge transfer, providing insights into the structure-property relationships that govern ICT. researchgate.net

Compound Index

Abbreviation/NameFull Chemical Name
Thieno[3,2-e] rsc.orgepa.govnih.govbenzoselenadiazoleThieno[3,2-e] rsc.orgepa.govnih.govbenzoselenadiazole
BSeD2,1,3-benzoselenadiazole
PCz-DSeBSePoly[(N-octyl-carbazole)-alt-(4,7-bis(selenophen-2-yl)-2,1,3-benzoselenadiazole)]
PCz-DTBSePoly[(N-octyl-carbazole)-alt-(4,7-bis(thien-2-yl)-2,1,3-benzoselenadiazole)]
DTPBSeDithienopyrrolobenzoselenadiazole
BTD2,1,3-benzothiadiazole
P(TBT-TT)Poly(4-(5′′-hexyl-[2,2′:5′,2′′-terthiophen]-5-yl)-7-(thieno[3,2-b]thiophen-2-yl)benzo[c] rsc.orgepa.govrsc.orgthiadiazole)
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital

Molecular Conformation and Geometric Optimization Studies

Computational chemistry provides powerful tools for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For compounds like thieno[3,2-e] nih.govresearchgate.netmdpi.combenzoselenadiazole, geometric optimization is typically performed using Density Functional Theory (DFT). scirp.orgscirp.org This method allows for the calculation of the ground-state electronic structure and the optimization of the molecular geometry to a minimum energy conformation.

The choice of the functional and basis set is crucial for obtaining accurate results. Common combinations for organic molecules, including those containing selenium, include the B3LYP functional with a basis set such as 6-31G(d,p) or larger. scirp.orgscirp.org These calculations yield key geometric parameters.

In analogous heterocyclic systems, computational studies have been instrumental in establishing the planarity of the molecular structure, a desirable feature for efficient charge transport in organic semiconductor materials. For instance, studies on C4Se4 derivatives have shown that the planarity can be tuned by the choice of end groups attached to the core heterocycle. nih.gov Similarly, for thieno[3,2-e] nih.govresearchgate.netmdpi.combenzoselenadiazole, DFT calculations would be expected to show a high degree of planarity in the fused ring system, which is a common characteristic of such condensed aromatic structures.

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on thieno[3,2-e] nih.govresearchgate.netmdpi.combenzoselenadiazole, based on typical values for similar structures.

ParameterBond/Atoms InvolvedPredicted Value
Bond LengthC-C (thiophene)~1.40 Å
Bond LengthC-S (thiophene)~1.75 Å
Bond LengthC-N (selenadiazole)~1.35 Å
Bond LengthN-Se (selenadiazole)~1.80 Å
Bond AngleC-S-C (thiophene)~92°
Bond AngleC-N-Se (selenadiazole)~105°
Dihedral AngleThiophene-Benzene fusion< 1°

Intermolecular Interactions and Packing Pattern Analysis

The arrangement of molecules in the solid state is critical for the performance of organic electronic devices. This packing is governed by a variety of non-covalent intermolecular interactions.

In selenium-containing heterocycles, nonbonding interactions involving the selenium atom play a significant role in determining the crystal packing. These can include Se···Se, Se···S, and Se···O interactions. researchgate.net For thieno[3,2-e] nih.govresearchgate.netmdpi.combenzoselenadiazole, short Se···N contacts between adjacent molecules are anticipated to be a key feature of the solid-state structure.

Aromatic and heteroaromatic rings, such as those in thieno[3,2-e] nih.govresearchgate.netmdpi.combenzoselenadiazole, tend to interact through π-π stacking. This is a crucial interaction for facilitating charge transport along the stacking direction in organic semiconductors. The distance between the stacked rings and their relative orientation are key parameters determined from crystal structure analysis, which can be predicted computationally.

In studies of other selenium-containing heterocycles, π-π stacking has been identified as a critical factor influencing charge transport properties. nih.gov The planarity of the molecular structure, as determined by geometric optimization, is a prerequisite for effective π-π stacking. The combination of Se···N interactions and π-π stacking can lead to complex and highly ordered three-dimensional networks. researchgate.net

Predictive Modeling for Optoelectronic Characteristics

Computational methods are extensively used to predict the optoelectronic properties of new materials, which helps in screening potential candidates for various applications. Time-Dependent Density Functional Theory (TD-DFT) is a common method for modeling the electronic absorption and emission spectra of molecules. researchgate.net

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the electronic properties of a material and is related to its color and electrochemical behavior. For organic solar cells, for instance, the HOMO and LUMO energy levels determine the open-circuit voltage (Voc). researchgate.net

Simulators like SCAPS (Solar Cell Capacitance Simulator) can be used to model the performance of solar cells based on the material properties derived from quantum chemical calculations. mdpi.com Such simulations can take into account factors like absorber thickness and defect density to predict device efficiency. mdpi.com

For thieno[3,2-e] nih.govresearchgate.netmdpi.combenzoselenadiazole, computational modeling would likely predict HOMO and LUMO energy levels that are characteristic of donor-acceptor type structures, which often exhibit interesting photophysical properties. The table below illustrates the type of data that would be generated from such predictive modeling.

PropertyPredicted ValueComputational Method
HOMO Energy-5.0 to -5.5 eVDFT (e.g., B3LYP/6-31G(d,p))
LUMO Energy-2.5 to -3.0 eVDFT (e.g., B3LYP/6-31G(d,p))
HOMO-LUMO Gap2.0 to 2.5 eVDFT (e.g., B3LYP/6-31G(d,p))
Wavelength of Max. Absorption (λmax)450 - 550 nmTD-DFT (e.g., CAM-B3LYP/6-31G(d,p))

These predicted values are essential for understanding the potential of thieno[3,2-e] nih.govresearchgate.netmdpi.combenzoselenadiazole as a material for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Advanced Characterization Methodologies for Thieno 3,2 E 1 2 3 Benzoselenadiazole Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the chemical structure and understanding the electronic nature of thieno[3,2-e] researchgate.netnist.govrsc.orgbenzoselenadiazole systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of thieno[3,2-e] researchgate.netnist.govrsc.orgbenzoselenadiazole derivatives.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For instance, in 4-(3,5-Bis(trifluoromethyl)phenyl)benzo[c] researchgate.netnist.govnih.govselenadiazole, the proton signals appear at specific chemical shifts (δ) in the aromatic region, confirming the substitution pattern. rsc.org The protons on the benzoselenadiazole core and the attached aryl groups exhibit characteristic multiplicities and coupling constants, which are crucial for assigning their positions. rsc.org

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. In derivatives of 2,1,3-benzoselenadiazole (B1677776), the carbon signals, including those of the heterocyclic ring and any substituents, are observed at distinct chemical shifts. rsc.org For example, the carbon atoms directly bonded to the selenium and nitrogen atoms in the selenadiazole ring have characteristic resonances. rsc.org

⁷⁷Se NMR: Selenium-77 NMR is particularly valuable for directly probing the selenium atom within the heterocyclic ring. The chemical shift of ⁷⁷Se is sensitive to the electronic environment around the selenium atom. Studies on 2,1,3-benzoselenadiazole (BSeD) and its metal complexes have shown that the ⁷⁷Se chemical shift changes upon coordination to a metal center, indicating a modification of the electronic structure. mdpi.com For example, in a mononuclear copper(I) complex, the ⁷⁷Se signal was observed to be downshifted compared to the free ligand. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Benzofused Selenadiazole Derivative

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-(3,5-Bis(trifluoromethyl)phenyl)benzo[c] researchgate.netnist.govnih.govselenadiazole8.38 (s, 2H), 8.00 (s, 2H), 7.65 – 7.62 (m, 2H)160.9, 158.4, 139.6, 131.7 (q, J = 33.3 Hz), 132.9, 129.6 (m), 129.4, 128.9, 124.3, 123.4 (q, J = 273.2 Hz), 121.9 (m)

Data sourced from a study on arylated benzoselenadiazoles. rsc.org

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic vibrational modes of functional groups within the thieno[3,2-e] researchgate.netnist.govrsc.orgbenzoselenadiazole structure. The IR spectrum of 2,1,3-benzoselenadiazole shows distinct absorption bands corresponding to C-H, C=C, and C-N stretching and bending vibrations. nist.gov These spectral fingerprints are useful for confirming the presence of the heterocyclic core and any appended functional groups, aiding in the verification of successful synthesis.

Electrochemical Characterization Protocols

The electrochemical behavior of thieno[3,2-e] researchgate.netnist.govrsc.orgbenzoselenadiazole systems is critical for their application in electronic devices.

Cyclic Voltammetry (CV) is a primary technique for investigating the redox properties of thieno[3,2-e] researchgate.netnist.govrsc.orgbenzoselenadiazole derivatives. By measuring the oxidation and reduction potentials, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. These parameters are vital for assessing the potential of these materials in applications such as organic photovoltaics and organic light-emitting diodes. researchgate.net For instance, in a study of copolymers containing a benzothiadiazole moiety, which is structurally related to benzoselenadiazole, CV was used to determine the electrochemical band gap. researchgate.net

Table 2: Electrochemical Properties of a Related Polymer System

Property Value
Electrochemical Band Gap (Egec)1.51 eV

Data from a study on a thieno[3,2-b]thiophene (B52689) and 2,1,3-benzothiadiazole (B189464) based copolymer. researchgate.net

Spectroelectrochemistry combines spectroscopic and electrochemical measurements to study the changes in the electronic absorption spectrum of a molecule as a function of its oxidation state. This technique provides valuable information about the nature of the electrochemically generated species (e.g., radical cations and anions) and the reversibility of the redox processes. For derivatives of 2,1,3-benzoselenadiazole, spectroelectrochemistry can reveal changes in the π-conjugated system upon oxidation or reduction, which is important for understanding their behavior in electronic devices. mdpi.comresearchgate.net

Morphological and Microstructural Analysis

The arrangement of polymer chains in the solid state significantly influences the material's electronic and optical properties. Techniques such as electron microscopy and X-ray scattering are pivotal in elucidating the morphology and degree of order within thin films of thieno[3,2-e] mdpi.comresearchgate.netacs.orgbenzoselenadiazole-based polymers.

While direct SEM data for thieno[3,2-e] mdpi.comresearchgate.netacs.orgbenzoselenadiazole is not extensively detailed in the provided context, the morphological analysis of analogous donor-acceptor copolymers is frequently conducted using techniques like Atomic Force Microscopy (AFM), which provides comparable topographical information. For instance, studies on copolymers incorporating structurally similar units have revealed the importance of surface morphology for efficient charge carrier transport. A study on a copolymer, Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT), demonstrated that films can exhibit a uniform morphology with low surface roughness. mdpi.com This uniformity is desirable as it can lead to more efficient charge carrier transport by minimizing charge trapping at surface defects. mdpi.com

The surface roughness is a key parameter obtained from such analyses. For the PFDTBT copolymer, a low surface roughness (Ra) of 0.77 nm was reported, indicating a very smooth surface. mdpi.com The morphology of blend films, particularly with fullerene derivatives like PC71BM, is also critical for the performance of organic solar cells. The use of additives, such as 1,8-diiodooctane (B1585395) (DIO), has been shown to optimize the morphology of the active layer, leading to dramatic improvements in device efficiency. rsc.org

Table 1: Surface Roughness of a Thieno[3,2-e] mdpi.comresearchgate.netacs.orgbenzothiadiazole-based Copolymer Film

CopolymerSurface Roughness (Ra)
P2 (a PFDTBT copolymer)0.77 nm

The degree of crystallinity and the orientation of polymer chains are critical factors that govern charge transport in organic semiconductor materials. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique used to probe the crystalline structure and molecular orientation in thin films of thieno[3,2-e] mdpi.comresearchgate.netacs.orgbenzoselenadiazole-based copolymers.

For example, a study on copolymers incorporating a thienothiophene donor unit and a fluorinated benzothiadiazole acceptor unit revealed that the resulting polymer, PTT-ODTTBT, exhibited well-organized lamellar stacking. mdpi.com This ordered arrangement of polymer chains is conducive to efficient charge transport. The analysis of GIWAXS patterns can distinguish between "face-on" and "edge-on" orientations of the polymer backbone relative to the substrate. A preferential face-on orientation, where the π-π stacking direction is in the plane of the film, is often correlated with higher charge carrier mobility. mdpi.com

In a comparison between two copolymers, one with a thiophene (B33073) π-bridge (PCz-DTBSe) and another with a selenophene (B38918) π-bridge (PCz-DSeBSe), the selenophene-containing polymer showed higher crystallinity. researchgate.net This enhanced crystallinity in the PCz-DSeBSe thin film contributed to its higher hole mobility. researchgate.net These findings underscore the significant impact that subtle changes in molecular structure can have on the solid-state packing and, consequently, the electronic properties of the material.

Molecular Weight Determination

The molecular weight and molecular weight distribution of polymers are fundamental parameters that profoundly influence their processability, solubility, and ultimate performance in devices.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymeric systems, including those based on thieno[3,2-e] mdpi.comresearchgate.netacs.orgbenzoselenadiazole. lcms.cz GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Đ or PDI = Mw/Mn). mdpi.comlcms.cz

The molecular weight of these copolymers is a critical parameter that affects their solubility and the film-forming properties. For instance, modified synthesis conditions for PFDTBT copolymers resulted in higher molar masses (Mw > 20,000 g/mol ). mdpi.com The GPC data for various copolymers containing similar structural motifs are summarized in the table below. The PDI value provides insight into the breadth of the molecular weight distribution, with a value of 1 indicating a monodisperse sample. For many conjugated polymers synthesized via step-growth polymerization methods like Suzuki or Stille coupling, PDI values typically range from 1.5 to 2.5. mdpi.com

Table 2: Molecular Weight Data for Various Thieno[3,2-e] mdpi.comresearchgate.netacs.orgbenzoselenadiazole and Analogue-based Copolymers

Polymer/CopolymerMn ( g/mol )Mw ( g/mol )PDI (Đ)
PFDTBT (P1)4,5006,7001.50
PFDTBT (P2)22,20048,9002.20
PFDTBT (P3)10,20021,9002.15
PEEK-70,0002.2

Applications in Organic Electronics and Optoelectronics

Electrochromic Materials

Dynamic Switching and Coloration Efficiency Studies

Polymers and oligomers incorporating benzoselenadiazole and related thieno-fused structures have demonstrated significant potential for electrochromic applications, which rely on materials that can reversibly change their optical properties under an applied voltage. These smart materials are integral to the development of optical switching devices, smart windows, and displays. nih.gov

The electrochromic performance is quantified by several parameters, including optical contrast (ΔT%), switching speed, and coloration efficiency (CE). Coloration efficiency is a critical metric that measures the change in optical density per unit of charge injected or ejected, indicating the energy efficiency of the electrochromic device.

Research on donor-acceptor oligomers containing the related 2,1,3-benzothiadiazole (B189464) moiety has provided insights into the performance of such materials. For instance, a D-A oligomer, PHZ4, demonstrated a high coloration efficiency of 283 cm²·C⁻¹. researchgate.net Another study on metallo-supramolecular polymers based on thieno[3,2-b]thiophene (B52689), a structural isomer of the thiophene (B33073) unit in the title compound, reported an exceptional coloration efficiency of 641 cm² C⁻¹ for the Fe-Tt film, which also featured rapid optical response times. nih.gov Similarly, an electrochromic device using a copolymer P(DTC-co-TF2) showed a high coloration efficiency of 512.6 cm² C⁻¹ at a wavelength of 627 nm. nih.gov

Switching kinetics are also a vital aspect of dynamic switching devices. Studies on related benzothiadiazole-based oligomers have shown rapid coloring and bleaching times. For example, the oligomer PHZ5 exhibited a coloring time of 0.7 seconds, while PHZ3 and PHZ6 showed fast bleaching times of 2.1 seconds. researchgate.net A device fabricated from P(DTC-co-TF)/PEDOT-PSS demonstrated a switching time of less than 0.6 seconds from a colored to a bleached state. nih.gov These findings on analogous structures underscore the potential of thieno[3,2-e] nih.govnih.govnih.govbenzoselenadiazole-based materials for high-performance electrochromic applications.

Table 1: Electrochromic Performance of Related Donor-Acceptor Polymers

Material/Device Max. Optical Contrast (ΔT%) Wavelength (nm) Coloration Efficiency (CE) (cm²/C) Switching Time (s) Citation
Fe-Tt 64.5% -- 641 -- nih.gov
P(DTC-co-BTP2) 68.4% 855 -- -- nih.gov
P(DTC-co-TF)/PEDOT-PSS 43.4% 627 -- < 0.6 (bleaching) nih.gov
P(DTC-co-TF2)/PEDOT-PSS -- 627 512.6 -- nih.gov
PHZ4 -- -- 283 -- researchgate.net
PHZ5 -- -- -- 0.7 (coloring) researchgate.net
PHZ3 -- -- -- 2.1 (bleaching) researchgate.net
PHZ6 -- -- -- 2.1 (bleaching) researchgate.net

Optical Sensing Devices

The strong photoluminescence and environment-sensitive fluorescence of donor-acceptor compounds containing benzoselenadiazole make them excellent candidates for optical sensing devices. researchgate.net These sensors operate by detecting changes in their optical properties, such as fluorescence intensity or color, upon interaction with a specific analyte. The fusion of the thieno-thiophene core with the benzoselenadiazole unit can create materials with high sensitivity and selectivity for various ions and molecules. nih.govsemanticscholar.org

Research comparing benzothiadiazole-based and benzoselenadiazole-based fluorescent polymers has shown that the selenium-containing analogues can exhibit superior sensing performance. researchgate.net A polymer incorporating benzoselenadiazole (P-1) demonstrated higher sensitivity and selectivity for nickel (Ni²⁺) ions compared to its sulfur-based counterpart (P-2), with a detection limit as low as 2.4 nM. This enhanced performance is attributed to the specific electronegativity and coordination properties of the selenium atom. researchgate.net

Design Principles for Analyte Detection Systems

The design of effective optical sensors based on thieno[3,2-e] nih.govnih.govnih.govbenzoselenadiazole follows several key principles centered on creating a system with both a recognition unit and a signaling unit. mdpi.com

Recognition Unit: This component is designed to selectively interact with the target analyte. The design often involves incorporating specific functional groups or cavities that can bind to the analyte through reversible interactions like coordination bonds or hydrogen bonding. mdpi.com For instance, heterocyclic aldehydes have been explored as chemosensors where the aldehyde group can interact with specific cations. semanticscholar.org

Signaling Unit: The thieno[3,2-e] nih.govnih.govnih.govbenzoselenadiazole core typically serves as the signaling unit or fluorophore. Its inherent photophysical properties are modulated by the interaction between the recognition unit and the analyte. mdpi.com

Analyte Interaction and Signal Transduction: The binding of an analyte to the recognition site triggers a change in the electronic properties of the conjugated system. This perturbation alters the intramolecular charge transfer (ICT) characteristics, leading to a detectable optical response. This response can manifest as:

Fluorescence Quenching: The analyte binding can provide a non-radiative decay pathway for the excited state, leading to a decrease in fluorescence intensity ("turn-off" sensor). semanticscholar.org Preliminary studies on thieno[3,2-b]thiophene-based aldehydes showed fluorescence quenching in the presence of various metal ions like Hg²⁺, Fe²⁺, and Cu²⁺. semanticscholar.org

Fluorescence Enhancement: In some cases, analyte binding can restrict molecular vibrations or rotations, blocking non-radiative decay channels and leading to an increase in fluorescence ("turn-on" sensor).

Ratiometric Sensing: The sensor might exhibit a shift in its emission wavelength upon analyte binding, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths, which enhances accuracy by correcting for environmental and instrumental variations.

The versatility of the thieno[3,2-e] nih.govnih.govnih.govbenzoselenadiazole structure allows for chemical modification to fine-tune both the recognition and signaling properties, enabling the rational design of highly selective and sensitive optical sensors for specific environmental and biological targets. nih.govmdpi.com

Structure Property Relationships in Thieno 3,2 E 1 2 3 Benzoselenadiazole Systems

Influence of Molecular Architecture on Electronic Characteristics

The electronic properties of organic materials, such as their energy levels (HOMO and LUMO) and charge transport characteristics, are intrinsically linked to their molecular structure. In thieno[3,2-e] acs.orgnih.govnih.govbenzoselenadiazole systems, careful engineering of the molecular framework is a key strategy to tailor these properties for specific device applications.

Effect of Electron-Donating and Electron-Accepting Units

The donor-acceptor (D-A) approach is a highly effective strategy for tuning the optoelectronic properties of conjugated materials. researchgate.netnih.gov In this molecular design, electron-donating (donor) and electron-accepting (acceptor) moieties are linked, often via a π-bridge, facilitating intramolecular charge transfer (ICT) upon photoexcitation. nih.govnih.gov The 2,1,3-benzoselenadiazole (B1677776) (BSeD) unit, an analogue of the well-studied 2,1,3-benzothiadiazole (B189464) (BTD), is a strong electron-accepting moiety. nih.govnih.govnih.govnih.gov Its high electron affinity is beneficial for creating low band gap materials. nih.gov

The incorporation of strong electron-withdrawing units is a known method for achieving deep Highest Occupied Molecular Orbital (HOMO) energy levels. researchgate.net This is advantageous in organic solar cells as it can lead to a higher open-circuit voltage (Voc). researchgate.net The electronic nature of the substituents directly influences the oxidation potentials of the resulting polymers. researchgate.net By strategically combining donor units with the thieno[3,2-e] acs.orgnih.govnih.govbenzoselenadiazole acceptor core, the HOMO and LUMO energy levels can be precisely controlled, which is crucial for optimizing charge injection and transport in electronic devices. nih.gov

Computational studies on related benzoselenadiazole-based non-fullerene acceptors have shown that altering the terminal acceptor groups significantly impacts the optical and electronic properties of the molecules. acs.org The introduction of strong electron-withdrawing groups can enhance electron-withdrawing abilities, leading to better charge separation and improved photovoltaic absorption capabilities. nih.gov

Role of π-Bridges (e.g., Thiophene (B33073), Selenophene (B38918), Thienothiophene)

Different heterocyclic moieties have been explored as π-bridges to fine-tune material properties. Fused heterocyclic units like thieno[3,2-b]thiophene (B52689) are particularly noteworthy due to their rigid and planar conformation, which enhances electronic communication and intramolecular charge transfer. nih.govnih.gov Studies comparing various π-bridging units such as thiophene, selenophene, and thienothiophene have demonstrated that the choice of the bridge significantly alters the electrochemical behavior of the resulting polymers. researchgate.net For instance, a polymer incorporating a thieno[3,2-b]thiophene bridge was found to have the lowest oxidation potential compared to those with selenophene or thiophene bridges, attributed to its high electron density and donating ability. researchgate.net Conversely, incorporating a bulky alkyl chain on a thiophene bridge can sterically hinder coplanarity, leading to a higher oxidation potential. researchgate.net The use of a "triple π-bridge" strategy has been shown to significantly increase hole mobility and improve charge extraction in hole-transporting materials. nih.gov

The following table summarizes the performance of Organic Field-Effect Transistors (OFETs) using different co-polymers, highlighting the impact of the π-bridge and side chains.

PolymerSide ChainHole Mobility (μ_sat) (cm²/Vs)ON/OFF Ratio (I_ON/I_OFF)
TT-BT Polymer 1Aliphatic (Nonyl)0.13.5 x 10³
TT-BT Polymer 2AromaticLower than aliphaticLower than aliphatic
Data sourced from a study on thieno[3,2-b]thiophene and benzothiadiazole co-polymers. nih.gov

Impact of Conjugation Length and Planarity

The extent of π-conjugation and the planarity of the molecular backbone are paramount in determining the electronic and optical properties of these systems. nih.gov Increased conjugation length, often achieved by introducing units like thiophene, generally leads to a smaller energy band gap and a red-shift in the absorption spectrum. nih.gov

A planar conformation is highly desirable as it maximizes the overlap of p-orbitals along the conjugated backbone, which enhances π-conjugation and facilitates electron delocalization. nih.gov This improved electronic communication benefits intramolecular charge transfer. nih.gov Fused-ring building blocks are often employed to enforce planarity and rigidity. nih.govnih.gov For example, using a fused-ring thieno[3,2-b]benzothiophene π-spacer can reduce the dihedral angle between the donor and the π-bridge, leading to better coplanarity. nih.gov Similarly, larger planar areas in molecules can lead to better intermolecular π-π stacking interactions, which are crucial for efficient charge transport in the solid state. rsc.org However, introducing bulky side groups can sterically disrupt the planarity, resulting in a blue-shift (hypsochromic shift) of the absorption spectrum. researchgate.net

Tuning of Optical Absorption and Emission Profiles

The optical properties of thieno[3,2-e] acs.orgnih.govnih.govbenzoselenadiazole systems, specifically their absorption and emission spectra, can be finely tuned through molecular engineering. This tunability is essential for applications in organic light-emitting diodes (OLEDs) and as sensitizers in solar cells.

The substitution pattern on the benzoselenadiazole core has a profound effect on the emissive behavior. nih.gov In the analogous benzothiadiazole (BTD) systems, it has been demonstrated that the position of substituents, such as methoxy (B1213986) and phenyl groups, strongly influences the fluorescence properties. nih.gov This regioselective functionalization can lead to long-lived fluorescence and can help overcome fluorescence quenching in polar solvents. nih.gov

By modifying the π-spacer with electron-rich or electron-withdrawing moieties, the absorption spectrum can be broadened and red-shifted, which is a direct consequence of a decreased bandgap. nih.gov This enhanced light-harvesting efficiency is particularly beneficial for solar cell applications. nih.gov Research on D-A-D type dopants based on 2,1,3-benzoselenadiazole has shown that this architecture can achieve highly efficient and saturated red emission.

The table below presents photophysical data for substituted benzothiadiazoles, illustrating how substitution patterns affect optical properties.

CompoundSubstitution PatternAbsorption Max (λ_abs) in MeOH (nm)Emission Max (λ_em) in MeOH (nm)
BTDUnsubstituted~328-
4-methoxy-BTDC4-substitution391501
5-methoxy-BTDC5-substitution344439
4-methoxy-6-phenyl-BTDC4,C6-disubstitution430563
4-phenyl-6-methoxy-BTDC4,C6-disubstitution430563
Data adapted from a study on regioselective substitution of 2,1,3-benzothiadiazoles. nih.gov

Solvatochromism Investigations

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a key characteristic of many donor-acceptor systems. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent, which is dependent on the solvent's polarity.

In studies of related 2,1,3-benzothiadiazole derivatives, it has been observed that the emission maxima increase with solvent polarity. This suggests that the excited states, which typically have a more pronounced charge-transfer character and thus a larger dipole moment, are stabilized by polar solvents. Theoretical calculations and experimental studies on various solvatochromic fluorophores confirm that the excited state dipole moment is often higher than the ground state dipole moment. rsc.orgresearchgate.net Computational investigations on benzoselenadiazole derivatives have also been conducted to understand their properties in different solvent phases, indicating the importance of the environment on their electronic behavior. acs.org This sensitivity to the local environment can be harnessed for applications such as chemical sensors.

Relationship Between Molecular Packing and Device Performance

For solid-state devices, the performance is not solely dependent on the properties of individual molecules but is heavily influenced by how these molecules arrange themselves in the solid film. This molecular packing dictates the efficiency of intermolecular charge transport.

A rigid and planar molecular framework, such as that provided by thieno[3,2-b]thiophene, promotes end-to-end π-conjugation and can facilitate intermolecular S···S contacts, which are beneficial for charge transport. nih.gov Charge carrier mobility in organic materials is governed by the hopping of electrons or holes between adjacent molecules. rsc.org The efficiency of this hopping process increases with greater wave-function overlap between the nearest neighbors, which is favored by close π–π stacking. rsc.org

Studies on donor-acceptor small molecules have shown a direct correlation between crystallinity and device performance. For instance, a molecule that exhibited more significant thermally induced crystallinity showed a charge carrier mobility several orders of magnitude higher than a more linear, less crystalline analogue. The morphology of the active layer film, including its roughness and the formation of nanofiber structures, also plays a crucial role in the performance of photovoltaic cells. researchgate.net Therefore, designing molecules that self-assemble into well-ordered, tightly packed structures is a key strategy for achieving high-performance organic electronic devices. nih.gov

Comparative Studies with Chalcogen Congeners (Sulfur and Tellurium)

The substitution of selenium with other chalcogens, primarily sulfur and to a lesser extent tellurium, in the 2,1,3-benzodiazole core of thieno-fused systems significantly modulates their electronic and optical properties. These alterations are rooted in the differing size, electronegativity, and polarizability of the chalcogen atom, which directly influence intramolecular charge transfer (ICT) characteristics, frontier molecular orbital energies, and solid-state packing.

Detailed comparative studies on the exact Thieno[3,2-e] conicet.gov.arresearchgate.netresearchgate.netbenzoselenadiazole framework are limited; however, research on closely related fused systems provides valuable insights. A key example is the comparison between dithienopyrrolobenzothiadiazole (DTPBT) and its selenium analogue, dithienopyrrolobenzoselenadiazole (DTPBSe). nih.gov In this system, the core structure is very similar to the subject compound, featuring a thieno-fused benzochalcogenadiazole.

The replacement of the sulfur atom in the benzothiadiazole unit with a selenium atom to form the benzoselenadiazole analogue leads to distinct changes in the material's properties. nih.gov The selenium-containing compound (DTPBSe) exhibits a red-shifted absorption spectrum compared to its sulfur-containing counterpart (DTPBT). This shift is indicative of a smaller optical bandgap in the selenadiazole derivative. nih.gov

This trend is a well-documented phenomenon in donor-acceptor polymers and small molecules. The substitution of sulfur with the larger, more polarizable selenium atom generally enhances the electron-accepting nature of the benzochalcogenadiazole unit. This strengthening of the acceptor component leads to a more pronounced ICT from the electron-donating thiophene moieties, resulting in a destabilization (raising) of the Highest Occupied Molecular Orbital (HOMO) and a stabilization (lowering) of the Lowest Unoccupied Molecular Orbital (LUMO). The net effect is a reduction in the HOMO-LUMO energy gap.

In the case of DTPBT and DTPBSe, electrochemical analysis via cyclic voltammetry confirms these trends. The DTPBSe was found to have a lower bandgap than DTPBT. nih.gov The nitrogen atoms in the structure act as bridges for covalent planarization, which induces both intermolecular interaction and the notable intramolecular charge transfer. nih.gov

Information regarding the tellurium congener, Thieno[3,2-e] conicet.gov.arresearchgate.netresearchgate.netbenzotelluradiazole, is scarce in the reviewed literature, precluding a direct comparison. However, based on general trends observed in other organic semiconductors, it would be anticipated that the incorporation of tellurium would lead to an even smaller bandgap compared to the selenium and sulfur analogues due to the higher polarizability and metallic character of tellurium.

The following interactive table summarizes the comparative properties of the analogous sulfur and selenium-fused systems.

Table 1: Comparative Properties of Dithienopyrrolobenzochalcogenadiazole Congeners

Property DTPBT (Sulfur Congener) DTPBSe (Selenium Congener)
Maximum Absorption (nm) 566 582
Optical Bandgap (eV) 1.83 1.78
HOMO Level (eV) -5.44 -5.35
LUMO Level (eV) -3.27 -3.26
Electrochemical Bandgap (eV) 2.17 2.09

Data sourced from Cheng et al., Org. Lett. 2011. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Thieno[3,2-e]rsc.orgnih.govresearchgate.netbenzoselenadiazole Derivatives

The synthesis of novel derivatives is a cornerstone of advancing the field of organic electronics. For Thieno[3,2-e] nih.govrsc.orgresearchgate.netbenzoselenadiazole, future research will likely focus on the strategic introduction of various functional groups to modulate its electronic and physical properties.

Key areas for exploration include:

Alkylation and Arylation: The addition of alkyl or aryl side chains to the thiophene (B33073) or benzene (B151609) rings can significantly influence solubility, molecular packing, and, consequently, charge transport characteristics. For instance, studies on related thieno[3,2-b]thiophene-based polymers have shown that aliphatic side chains can lead to better performance in organic field-effect transistors (OFETs) compared to aromatic side chains. rsc.orgresearchgate.net

Electron-Donating and -Withdrawing Groups: Attaching strong electron-donating or -withdrawing moieties can fine-tune the frontier molecular orbital (HOMO and LUMO) energy levels. This is crucial for optimizing the performance of materials in applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Computational studies on related thieno[3,4-c] nih.govrsc.orgnih.govthiadiazole derivatives have demonstrated that donor substituents can induce near-infrared absorption, a desirable property for various optoelectronic applications. rsc.org

Polymerization: The development of polymers incorporating the Thieno[3,2-e] nih.govrsc.orgresearchgate.netbenzoselenadiazole unit is a significant future direction. Research on copolymers of thieno[3,2-b]thiophene (B52689) and benzothiadiazole has shown that these materials can act as efficient semiconductors in OFETs and OPVs. rsc.orgnih.gov Similar strategies can be applied to create high-performance polymers based on the thieno[3,2-e] isomer.

A series of novel thieno[2,3-d]pyrimidine (B153573) and thieno[2,3-b]thiophene (B1266192) derivatives have been synthesized and have shown potential in antimicrobial and anticancer applications, suggesting that derivatives of Thieno[3,2-e] nih.govrsc.orgresearchgate.netbenzoselenadiazole could also be explored for biological activities. nih.govnih.gov

Table 1: Potential Derivatives and Their Anticipated Properties
Derivative TypeFunctional Group ExampleExpected Impact on PropertiesPotential Application
Alkyl-substituted-C9H19 (Nonyl)Improved solubility, enhanced processability, potentially higher charge carrier mobility. rsc.orgresearchgate.netSolution-processed OFETs, OPVs
Aryl-substituted-Phenyl, -ThienylModified molecular packing, altered electronic coupling.OFETs, OLEDs
Electron-donating group-OCH3, -N(Alkyl)2Higher HOMO level, reduced bandgap.OPV donor materials
Electron-withdrawing group-CN, -FLower LUMO level, improved electron transport.OPV acceptor materials, n-type OFETs

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure-property relationships in Thieno[3,2-e] nih.govrsc.orgresearchgate.netbenzoselenadiazole derivatives necessitates the use of advanced spectroscopic techniques. While standard techniques like UV-vis and fluorescence spectroscopy provide initial insights into the optical properties, more sophisticated methods are required to probe the intricate details of their electronic structure and excited-state dynamics.

Future research should employ:

Transient Absorption Spectroscopy: This technique can unravel the dynamics of excitons and charge carriers on femtosecond to microsecond timescales, providing crucial information on exciton (B1674681) dissociation, charge generation, and recombination processes. Studies on few-layer WS2 have demonstrated the power of this technique in resolving exciton dissociation into charge pairs. rsc.org

Two-Dimensional Electronic Spectroscopy (2DES): 2DES can provide a much deeper understanding of electronic couplings and energy transfer pathways within and between molecules, which is vital for designing more efficient light-harvesting and charge-separating materials.

Solid-State NMR Spectroscopy: This can provide detailed information about the molecular packing and orientation in thin films, which is directly correlated with charge transport properties.

Electro-modulated Absorption (Stark) Spectroscopy: This technique can probe the change in dipole moment upon photoexcitation, offering insights into the charge-transfer character of the excited states.

Investigations into benzothiadiazole-based chromophores have utilized a range of spectroscopic methods to study their aggregation behavior and the formation of J-aggregates, which significantly influences their fluorescence properties. unipr.it Similar comprehensive characterization will be essential for Thieno[3,2-e] nih.govrsc.orgresearchgate.netbenzoselenadiazole derivatives.

Integration into Hybrid Organic-Inorganic Materials

The integration of Thieno[3,2-e] nih.govrsc.orgresearchgate.netbenzoselenadiazole derivatives into hybrid organic-inorganic materials represents a promising avenue for developing next-generation electronic devices.

Promising areas of research include:

Perovskite Solar Cells (PSCs): Thieno[3,2-b]indole-based molecules have been successfully used as hole-transporting materials in PSCs, achieving high photovoltages. nih.gov Derivatives of Thieno[3,2-e] nih.govrsc.orgresearchgate.netbenzoselenadiazole could be designed to function as either the hole-transporting layer (HTL) or the electron-transporting layer (ETL) in PSCs, or even as an interfacial layer to improve charge extraction and device stability. Thieno[3,2-b]indole–benzo[b]thieno[2,3-d]thiophen-3(2H)-one-based molecules have been investigated as electron transport materials for perovskite solar cells. rsc.orgresearchgate.net

Quantum Dot (QD) Hybrid Devices: Combining these organic semiconductors with inorganic quantum dots can lead to hybrid photodetectors and light-emitting diodes that leverage the complementary properties of both material classes.

Functionalized Metal-Organic Frameworks (MOFs): Incorporating Thieno[3,2-e] nih.govrsc.orgresearchgate.netbenzoselenadiazole units as ligands in MOFs could lead to materials with tunable porosity and electronic properties for applications in sensing and catalysis.

Development of High-Performance Device Architectures

The full potential of Thieno[3,2-e] nih.govrsc.orgresearchgate.netbenzoselenadiazole-based materials can only be realized through the development of optimized device architectures.

Future research should focus on:

Organic Field-Effect Transistors (OFETs): Exploring different device configurations, such as top-gate, bottom-gate, and dual-gate architectures, can help to improve OFET performance. The choice of dielectric material and electrode engineering are also critical factors. High-performance OFETs have been fabricated using copolymers of thieno[3,2-b]thiophene and benzothiadiazole, achieving mobilities of up to 0.1 cm²/Vs. rsc.orgresearchgate.net Dithieno[3,2-b:2',3'-d]thiophene derivatives have even reached mobilities as high as 10.2 cm²/Vs in single-crystal devices. nih.gov

Organic Photovoltaics (OPVs): The design of bulk heterojunction (BHJ) solar cells with optimized morphology is crucial for efficient exciton dissociation and charge transport. This involves careful selection of the donor-acceptor blend ratio, the use of processing additives, and thermal or solvent vapor annealing. Polymers based on dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c] nih.govrsc.orgnih.govoxadiazole have shown promise as donor materials in OPVs with high open-circuit voltages. jos.ac.cn

Organic Light-Emitting Diodes (OLEDs): The development of multi-layer OLED architectures, including charge injection, transport, and blocking layers, is essential for achieving high efficiency and long operational stability.

Table 2: Performance of Related Compounds in Electronic Devices
Compound/PolymerDevice TypeKey Performance MetricReference
TT-BT copolymer (with nonyl side chain)OFETHole mobility: 0.1 cm²/Vs rsc.orgresearchgate.net
Dithieno[3,2-b:2',3'-d]thiophene derivativeOFET (single crystal)Hole mobility: up to 10.2 cm²/Vs nih.gov
Thieno[3,2-b]indole-based materialPerovskite Solar Cell (HTM)Photovoltage > 1.11 V nih.gov
PFTTBT:PC71BMOPVPower Conversion Efficiency: 6.6% nih.gov
PTITBT:PC71BMOPVPower Conversion Efficiency: 5.83% rsc.org

Mechanistic Insights into Charge Carrier Dynamics and Exciton Behavior

A fundamental understanding of the photophysical processes occurring in Thieno[3,2-e] nih.govrsc.orgresearchgate.netbenzoselenadiazole-based materials is critical for rational design and performance optimization.

Future research should aim to provide mechanistic insights into:

Exciton Diffusion and Dissociation: Understanding the factors that govern exciton diffusion length and the efficiency of exciton dissociation at donor-acceptor interfaces is crucial for improving the performance of OPVs.

Charge Transport Mechanisms: Investigating whether charge transport is predominantly band-like or hopping-like in different derivatives and under various conditions will guide the design of materials with higher charge carrier mobilities. Computational studies can provide valuable information on the electronic and charge transport properties of these materials. nih.gov

Recombination Processes: Identifying the dominant recombination pathways (e.g., bimolecular, trap-assisted) is essential for developing strategies to minimize charge losses in solar cells and improve the efficiency of OLEDs.

Biradicaloid Character: Computational studies on the related thieno[3,4-c] nih.govrsc.orgnih.govthiadiazole system have revealed a moderate biradicaloid nature, which contributes to its near-infrared absorption. rsc.org Investigating the potential biradicaloid character in Thieno[3,2-e] nih.govrsc.orgresearchgate.netbenzoselenadiazole could open up new applications, for instance, in singlet fission materials.

By systematically addressing these future research directions, the scientific community can unlock the full potential of Thieno[3,2-e] nih.govrsc.orgresearchgate.netbenzoselenadiazole and its derivatives, paving the way for their application in a new generation of high-performance organic electronic devices.

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